4-氯-2,6-二甲基苯甲醛

描述

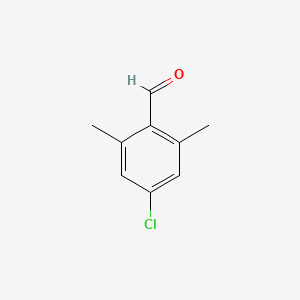

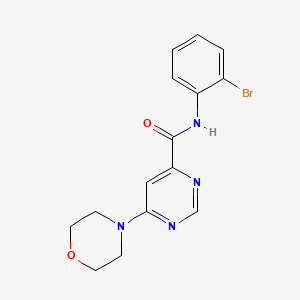

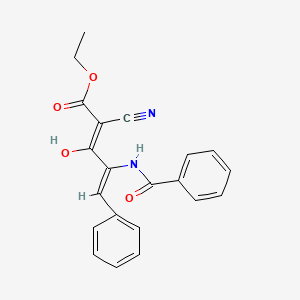

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethylbenzaldehyde is C9H9ClO . It has a molecular weight of 168.62 . The InChI code is 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde are not available, it’s known that aromatic compounds like this one typically undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylbenzaldehyde is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .科学研究应用

化学工业中的合成和应用

4-氯-2,6-二甲基苯甲醛与其相关化合物一样,通常用作化学工业中各种合成工艺的原料。该化合物主要参与其他复杂有机化合物的形成。例如,在特定条件下,邻二甲苯和 CO 合成 3,4-二甲基苯甲醛,会产生高纯度产品,这在化学工业中具有重要意义 (王伟国,2008)。另一项研究提出了一种高效的合成方法来制备 3,4-二甲基苯甲醛,强调了与其他方法相比,该方法的产率更高,后处理程序更高效 (胡玉冰等,2010)。

在医药和香料工业中的作用

二甲基苯甲醛衍生物(如 4-氯-2,6-二甲基苯甲醛)是医药和香料工业的重要原料。它们通常通过芳香甲基的择优氧化来生产。C. Boldron 等人 (2005) 的论文讨论了受生物启发的 Cu/新亚铜啉体系,以执行甲苯的择优对甲酰化,表明此类化合物在创建药物制备的有价值的中间体中具有重要意义 (C. Boldron 等人,2005)。

分析和色谱用途

4-氯-2,6-二甲基苯甲醛等化合物也在分析化学中得到应用,特别是在色谱分析中。例如,一项研究证明了在非极性 SE-30 毛细管色谱柱上分离氯代 4-羟基苯甲醛,显示了这些化合物在气液色谱等分析程序中的重要性 (I. Korhonen & J. Knuutinen,1984)。

环境和光解研究

已研究了包括类似于 4-氯-2,6-二甲基苯甲醛的结构在内的二甲基苯甲醛的紫外吸收截面,以了解它们在对流层中的光解行为。此类研究对于了解这些化合物的环境归宿及其对大气化学的潜在影响至关重要 (G. El Dib 等人,2008)。

安全和危害

4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

属性

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylbenzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)

![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)

![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2618592.png)